molecular formula C9H10O2 B1675977 M-Tolyl acetate CAS No. 122-46-3

M-Tolyl acetate

Cat. No. B1675977
CAS RN: 122-46-3
M. Wt: 150.17 g/mol
InChI Key: OTGAHJPFNKQGAE-UHFFFAOYSA-N
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Description

m-Tolyl acetate is an acyloxy benzene derivative that can be prepared from m-cresol and acetic anhydride.
m-Cresyl Acetate is the acetic acid ester of metacresol, an agent with antiseptic and analgesic properties. m-Cresyl acetate is used in an otic solution to treat bacterial and fungal infections of the outer ear, and in endodontic procedures.
Cresatin is a member of phenols and a benzoate ester.

Scientific Research Applications

1. Antifungal Properties and Aflatoxin Biosynthesis Inhibition

M-Tolyl derivatives, like tolnaftate (a related compound), have been studied for their antifungal properties. Tolnaftate, specifically, has shown efficacy in controlling superficial fungal infections in humans and animals. A study by Khan, Maggon, and Venkitasubramanian (1978) demonstrated that tolnaftate inhibits aflatoxin biosynthesis by Aspergillus parasiticus, altering the morphology of the fungus and blocking aflatoxin formation. This indicates potential applications of M-Tolyl compounds in controlling fungal growth and toxin production in various environments, including agriculture and food storage (Khan, Maggon, & Venkitasubramanian, 1978).

2. Safety Assessment in Fragrance Ingredients

Research on the safety of fragrance ingredients includes compounds like p-Tolyl acetate. A study by Api et al. (2015, 2019) evaluated p-Tolyl acetate for various toxicological endpoints, including genotoxicity, reproductive toxicity, and environmental safety. This research is vital for the responsible use of M-Tolyl acetate in consumer products, ensuring safety and environmental compatibility (Api et al., 2015); (Api et al., 2019).

3. Application in Medical Research and Drug Development

M-Tolyl derivatives have been explored in the development of new drugs. For example, Ali et al. (2013) synthesized and evaluated a range of organometallic antimony(v) compounds with tolyl moieties for their anti-leishmanial activity. Some of these compounds showed promising results against the Leishmania major parasite while being non-toxic to mammalian cells, suggesting potential applications in developing new treatments for parasitic diseases (Ali et al., 2013).

4. Advanced Materials and Catalysis Research

The use of M-Tolyl compounds extends to materials science and catalysis. For instance, research into self-assembled coordination cages involves M2L4 cages using tolyl-based ligands. These structures have potential applications in molecular recognition, catalysis, drug delivery, and environmental analytics, as discussed by Schmidt, Casini, and Kuehn (2014). Such research expands the utility of M-Tolyl acetate derivatives in sophisticated chemical engineering and materials science applications (Schmidt, Casini, & Kuehn, 2014).

properties

IUPAC Name

(3-methylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-4-3-5-9(6-7)11-8(2)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGAHJPFNKQGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046041
Record name m-Cresyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

M-Tolyl acetate

CAS RN

122-46-3
Record name 3-Methylphenyl acetate
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Record name m-Cresyl acetate
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Record name Metacresol acetate
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Record name m-Cresyl acetate
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Record name Acetic acid, 3-methylphenyl ester
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Record name m-Cresyl acetate
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Record name m-tolyl acetate
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Record name M-CRESYL ACETATE
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Synthesis routes and methods I

Procedure details

A mixture of 0.300 g of m-tolyl acetate, 0.018 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to m-tolyl acetate), 5 g of acetic acid, 0.003 g of cobalt(II) acetate.4H2O and 0.003 g of 2,2′-azobisisobutyronitrile was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 3-acetoxybenzoic acid in 75% yield at 78% conversion of m-tolyl acetate.
Quantity
0.3 g
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0.018 g
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0.003 g
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5 g
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0.003 g
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Synthesis routes and methods II

Procedure details

To a solution of m-cresol (Aldrich) (80 g, 0.74 mol) in dry CH2Cl2 (300 mL) was added pyridine (71 mL, 0.89 mol) and at 0° C. was added dropwise acetyl chloride (58 mL, 0.81 mol). The reaction mixture was stirred for 1 h and then diluted with more CH2Cl2. The organic phase was washed successively with HCl 1N (3×), brine, dried over MgSO4 and evaporated. The residue was distilled under vacuum to give 108 g (97%) of the title compound.
Quantity
80 g
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71 mL
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300 mL
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58 mL
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Yield
97%

Synthesis routes and methods III

Procedure details

Dann and Mylius in a dissertation included as part of a series of Reports from the Institute for Applied Chemistry of the University of Erlangen, received for publication on Jan. 7, 1954 and published in Annalen der Chemie 587 Band, pages 1 to 15, show the rearrangement of phenyl acetate in hydrogen fluoride to 4-hydroxyacetophenone, with a maximum yield of 81% after 24 hours of reaction time. They also report a yield of 92% from this reaction stated to be obtained by K. Weichert as reported in Angewandte Chemie 56, 338 (1943), but suggest that the difference in yields may be at least partly due to the previous ignoring by Weichert of the accompanying 2-hydroxyacetophenone. Dann and Mylius also report somewhat lower yields of hydroxy aromatic ketones from rearrangements in hydrogen fluoride of m-cresyl acetate, p-cresyl acetate, and guaiacol acetate.
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
NO Eddy, NB Essien - In Silico Pharmacology, 2017 - Springer
… descriptors for QSAR study of m-tolyl acetate insecticides. Therefore, the present study is aimed at carrying out theoretical study in m-tolyl acetate insecticides through QSAR and related …
Number of citations: 10 link.springer.com
HK Chau, DE Resasco, P Do, SP Crossley - Journal of Catalysis, 2022 - Elsevier
… ester – ie, m-tolyl acetate – to act as … m-tolyl acetate is slow and that the kinetically relevant ester is formed within the confines of the zeolite pores. By co-feeding water with m-tolyl acetate…
Number of citations: 7 www.sciencedirect.com
NM Cullinane, BFR Edwards - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… m-Tolyl acetate and benzoate yielded predominantly the ortho-isomers at high temperature. In … Thus in the aluminium chloride-catalysed reactions m-tolyl acetate, dissolved in the more …
Number of citations: 19 pubs.rsc.org
ZS Ncanana, VSRR Pullabhotla - Catalysis Letters, 2018 - Springer
… Oxidation of m-cresol produced m-tolyl acetate (m-TA), 2,3-dihydroxytoluene (2,3-DT) and diethyl maleate (DM) whereas o-cresol produced o-tolyl acetate (o-TA), 2,5-dihydroxytoluene (…
Number of citations: 13 link.springer.com
ZS Ncanana, VSRR Pullabhotla - Journal of Environmental Chemical …, 2019 - Elsevier
… contains of m-tolyl acetate, 2,3-dihydroxy toluene, diethyl maleate and diethyl oxalate. The ethanol mediated esterification of carboxylic acid to produce m-tolyl acetate as product is …
Number of citations: 18 www.sciencedirect.com
ZS Ncanana - 2017 - uzspace.unizulu.ac.za
… Specific products that were identified include m-tolyl acetate (m-TA) and 2,3-dihydroxy toluene (2,3-DT) from m-cresol; o-tolyl acetate (o-TA) and 2,5-dihydroxy toluene (2,5-DT) from o-…
Number of citations: 0 uzspace.unizulu.ac.za
ZS Ncanana, VK Vashistha, PP Singh… - Pure and Applied …, 2022 - degruyter.com
… o-Tolyl acetate and 2,5-dihydroxy toluene were detected from o-cresol, m-tolyl acetate, and 2,3-dihydroxy toluene from m-cresol and p-tolyl acetate and 3,4-dihydroxy toluene from p-…
Number of citations: 2 www.degruyter.com
ZS Ncanana, NJ Sadgrove, VSRR Pullabhotla - Catalysis Today, 2020 - Elsevier
… From the oxidation of m-cresol, the following products were successfully identified using GC–MS analysis, namely m-tolyl acetate (m/z = 15, 77, 108, 136, 150) and 2,3-dihydroxytoluene …
Number of citations: 10 www.sciencedirect.com
NM Cullinane, BFR Edwards - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… No m-tolyl acetate was formed. In a similar experiment Rosenmund and Schnurr claimed a quantitative yield of this ester. (b) The above experiment was repeated except that 0.03 g. …
Number of citations: 7 pubs.rsc.org
NN Duong, B Wang, T Sooknoi, SP Crossley… - …, 2017 - Wiley Online Library
… m-tolyl acetate at the same composition as that reached after a reaction time of 1 h was prepared (0.38 m acetic acid, 0.45 m HMAP, 0.2 m m-tolyl acetate… conversion of m-tolyl acetate to …

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